molecular formula C18H21NO3 B11818239 1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid

1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid

Cat. No.: B11818239
M. Wt: 299.4 g/mol
InChI Key: MSYPMNVCWYMVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(4-Isobutylphenyl)isoxazol-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of cyclobutanecarboxylic acid.

    1-(5-(4-Isobutylphenyl)isoxazol-3-yl)butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

1-(5-(4-Isobutylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is unique due to its cyclobutanecarboxylic acid moiety, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired effects.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

1-[5-[4-(2-methylpropyl)phenyl]-1,2-oxazol-3-yl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C18H21NO3/c1-12(2)10-13-4-6-14(7-5-13)15-11-16(19-22-15)18(17(20)21)8-3-9-18/h4-7,11-12H,3,8-10H2,1-2H3,(H,20,21)

InChI Key

MSYPMNVCWYMVKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CC(=NO2)C3(CCC3)C(=O)O

Origin of Product

United States

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